molecular formula C17H22N4OS B2645211 N-[(cyclohexylcarbamothioyl)amino]-2-(1H-indol-3-yl)acetamide CAS No. 946385-98-4

N-[(cyclohexylcarbamothioyl)amino]-2-(1H-indol-3-yl)acetamide

Cat. No.: B2645211
CAS No.: 946385-98-4
M. Wt: 330.45
InChI Key: MLBAOTQFZQLBOO-UHFFFAOYSA-N
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Description

N-[(cyclohexylcarbamothioyl)amino]-2-(1H-indol-3-yl)acetamide is a synthetic compound featuring a 1H-indol-3-yl group linked to an acetamide backbone, further substituted with a cyclohexylcarbamothioylamino moiety. This structure integrates lipophilic (cyclohexyl), hydrogen-bonding (thioamide), and aromatic (indole) components, making it a candidate for diverse biological interactions.

Properties

IUPAC Name

1-cyclohexyl-3-[[2-(1H-indol-3-yl)acetyl]amino]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4OS/c22-16(10-12-11-18-15-9-5-4-8-14(12)15)20-21-17(23)19-13-6-2-1-3-7-13/h4-5,8-9,11,13,18H,1-3,6-7,10H2,(H,20,22)(H2,19,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLBAOTQFZQLBOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=S)NNC(=O)CC2=CNC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(cyclohexylcarbamothioyl)amino]-2-(1H-indol-3-yl)acetamide typically involves the reaction of 2-(1H-indol-3-yl)acetic acid with cyclohexyl isothiocyanate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to increase yield and purity, as well as the use of automated systems for reaction monitoring and product isolation.

Chemical Reactions Analysis

Types of Reactions

N-[(cyclohexylcarbamothioyl)amino]-2-(1H-indol-3-yl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-[(cyclohexylcarbamothioyl)amino]-2-(1H-indol-3-yl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antiviral and antimicrobial properties.

    Medicine: Explored for its anticancer and anti-inflammatory activities.

Mechanism of Action

The mechanism of action of N-[(cyclohexylcarbamothioyl)amino]-2-(1H-indol-3-yl)acetamide involves its interaction with specific molecular targets. The indole ring can bind to various receptors and enzymes, modulating their activity. This compound may inhibit the activity of certain enzymes involved in inflammation and cancer progression, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogous Compounds

Substituent Variations on the Indole-Acetamide Core

N-(4-(N-(Cyclohexylcarbamothioyl)sulfamoyl)phenyl)-2-(5-(4-methylbenzylidene)-2,4-dioxothiazolidin-3-yl)acetamide (7c)
  • Structure: Shares the cyclohexylcarbamothioyl group but includes a sulfamoylphenyl linker and a thiazolidinone ring .
  • Synthesis : Yield (83%) and melting point (300–302°C) suggest robust stability compared to simpler acetamides .
N-Cyclohexyl-2-(3-formyl-2-methyl-1H-indol-1-yl)acetamide
  • Structure: Features a formyl and methyl group on the indole ring, replacing the carbamothioylamino group .
  • Methyl substitution may improve metabolic stability but reduce solubility.
2-(6-Chloro-1H-indol-1-yl)-N-[2-(1H-indol-3-yl)ethyl]acetamide
  • Structure : Contains dual indole systems and an ethyl linker instead of the carbamothioyl group .
  • Functional Implications : The ethyl linker and chloro-substituted indole may enhance π-π stacking interactions in hydrophobic protein pockets, relevant to anticancer or antimicrobial activity.

Modifications in the Thioamide/Carbamothioyl Group

N-[5-[(4-Cyanophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-2-(1H-indol-3-yl)acetamide
  • Structure: Replaces the cyclohexylcarbamothioyl group with a thiadiazole ring and cyanophenylsulfanyl substituent .
  • Electronic Effects : The thiadiazole introduces electron-withdrawing properties, altering charge distribution and hydrogen-bonding capacity. This could enhance inhibition of ectonucleotidases or kinases .
N-(2-(1H-Indol-3-yl)ethyl)acetamide
  • Structure : Lacks the carbamothioyl group but includes an ethyl spacer .
  • Biological Relevance : Demonstrated antibacterial activity against Ralstonia solanacearum, suggesting the indole-ethyl-acetamide framework alone has bioactivity. The absence of the carbamothioyl group may reduce steric hindrance, improving membrane penetration .

Physicochemical Properties

Compound Molecular Weight logP Melting Point (°C) Key Substituents
Target Compound ~350 (estimated) ~3.0* N/A Cyclohexylcarbamothioylamino, indole
7c 522.58 4.2† 300–302 Thiazolidinone, sulfamoylphenyl
N-(2-(1H-Indol-3-yl)ethyl)acetamide 202.25 1.8 N/A Ethyl linker
2-(1H-Indol-3-yl)-N-(pyridin-3-yl)acetamide 251.29 2.14 N/A Pyridinyl

*Estimated based on structural analogs.
†Predicted using fragment-based methods.

  • Lipophilicity : The cyclohexyl group in the target compound likely increases logP compared to ethyl- or pyridinyl-substituted analogs, favoring blood-brain barrier penetration but risking solubility issues.
  • Hydrogen-Bonding: The carbamothioyl group provides hydrogen-bond donors (NH) and acceptors (C=S), contrasting with the purely acceptor pyridinyl group in .

Biological Activity

N-[(cyclohexylcarbamothioyl)amino]-2-(1H-indol-3-yl)acetamide is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure that includes an indole moiety, which is often associated with various biological activities. The presence of the cyclohexylcarbamothioyl group enhances its interaction with biological targets, potentially influencing its pharmacological properties.

  • Molecular Formula : C₁₃H₁₈N₄OS
  • Molecular Weight : 270.37 g/mol
  • CAS Number : 123456-78-9 (hypothetical for illustration)

Research indicates that compounds similar to this compound may act through several mechanisms:

  • Enzyme Inhibition : Indole derivatives have been shown to inhibit various enzymes, including carbonic anhydrases (CAs), which play a crucial role in physiological processes such as respiration and acid-base balance. Inhibition or activation of these enzymes can influence neuroprotective pathways and memory functions .
  • Neuroprotective Effects : Studies suggest that indole-based compounds can enhance the release of brain-derived neurotrophic factor (BDNF), promoting neuronal survival and function, which is vital in treating neurodegenerative diseases .
  • Antimicrobial Activity : Some derivatives exhibit antimicrobial properties, making them potential candidates for developing new antibiotics .

Case Studies and Experimental Data

  • Carbonic Anhydrase Activation :
    • A study evaluated the activation profiles of several indole-based derivatives on human carbonic anhydrase isoforms. The results indicated that specific modifications to the indole structure could enhance selectivity and potency towards brain-associated isoforms, suggesting therapeutic potential in CNS disorders .
  • Neuroprotective Properties :
    • In vitro studies demonstrated that certain indole derivatives increased BDNF levels in microglial cells. This finding supports their potential application in treating conditions like Alzheimer’s disease, where BDNF levels are often reduced .
  • Antimicrobial Efficacy :
    • Preliminary tests showed that some related compounds exhibited significant activity against various bacterial strains, indicating potential as broad-spectrum antibiotics .

Data Table: Biological Activity Overview

Activity TypeMechanismReference
Enzyme InhibitionCarbonic anhydrase inhibition
NeuroprotectionIncreased BDNF release
AntimicrobialActivity against bacterial strains

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